N-(2-Methylpropyl)-1-benzothiophen-7-amine

Description

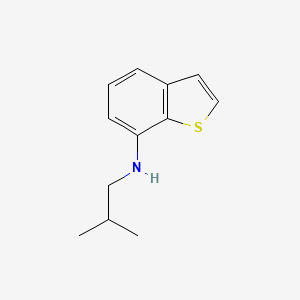

N-(2-Methylpropyl)-1-benzothiophen-7-amine is a benzothiophene derivative characterized by a sulfur-containing heterocyclic aromatic ring system. The compound features a primary amine group substituted at the 7-position of the benzothiophene core, with a 2-methylpropyl (isobutyl) chain attached via the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.2) and a molecular weight of 219.3 g/mol.

Properties

Molecular Formula |

C12H15NS |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

N-(2-methylpropyl)-1-benzothiophen-7-amine |

InChI |

InChI=1S/C12H15NS/c1-9(2)8-13-11-5-3-4-10-6-7-14-12(10)11/h3-7,9,13H,8H2,1-2H3 |

InChI Key |

IQNZECOYZQFKIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=CC=CC2=C1SC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-1-benzothiophen-7-amine typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.

Introduction of Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the benzothiophene core.

Addition of 2-Methylpropyl Group: The 2-methylpropyl group can be added through alkylation reactions, using reagents such as alkyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothiophene ring is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where substituents on the benzothiophene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amides, imines.

Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Chemistry: N-(2-Methylpropyl)-1-benzothiophen-7-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used to study the interactions of benzothiophene derivatives with biological systems, including their potential as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-1-benzothiophen-7-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target proteins, while the benzothiophene core provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Methylpropyl)-1-benzothiophen-7-amine with three structurally or functionally related compounds, emphasizing differences in molecular structure, receptor affinity, and regulatory status.

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Differences: The benzothiophene core of this compound distinguishes it from indazole-based synthetic cannabinoids (e.g., ADB-PINACA, AB-CHMINACA).

Receptor Interactions: Synthetic cannabinoids like ADB-PINACA exhibit nanomolar affinity for CB1/CB2 receptors due to their carboxamide groups and alkyl chains, which mimic endogenous ligands.

This compound remains unregulated, reflecting insufficient data on its biological activity . Ispinesib Mesylate, a kinesin inhibitor, is regulated as a prescription drug, highlighting the importance of structural optimization for therapeutic safety .

Research Implications

- Structural Optimization: The isobutyl chain in this compound could be modified to include carboxamide groups (as in ADB-PINACA) to enhance cannabinoid receptor affinity.

- Metabolic Stability : Benzothiophene derivatives are often more metabolically stable than indazoles due to reduced oxidative degradation, a factor critical for drug development .

Biological Activity

N-(2-Methylpropyl)-1-benzothiophen-7-amine is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the amine group and the branched alkyl chain (2-methylpropyl) contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various biological pathways. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest that it could affect signaling pathways related to cancer cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Data Table: Biological Activities Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in tumor cell lines | |

| Antimicrobial | Effective against Mycobacterium tuberculosis | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, with IC50 values indicating potent activity against specific types of cancer cells. -

Antimicrobial Testing :

In a screening for antimicrobial activity, this compound was tested against Mycobacterium tuberculosis. Results showed a notable reduction in bacterial viability, suggesting its potential as a lead compound for developing new anti-tubercular agents . -

Inflammatory Response :

A recent study investigated the anti-inflammatory properties of this compound using human macrophage models. The results indicated a decrease in pro-inflammatory markers, supporting its role as a potential therapeutic agent in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Activity Type | Comparison |

|---|---|---|

| N-(But-3-yn-2-yl)benzamide | Anticancer | Similar mechanism |

| Benzothiazole derivatives | Antimicrobial | Broader spectrum |

| 2-Aminothiophene derivatives | Glucose modulation | Different target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.